molecular formula C₅H₁₁Cl₃Si B129440 Pentyltrichlorosilane CAS No. 107-72-2

Pentyltrichlorosilane

Cat. No.: B129440
CAS No.: 107-72-2
M. Wt: 205.6 g/mol
InChI Key: KWDQAHIRKOXFAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pentyltrichlorosilane is typically synthesized through the reaction of pentylmagnesium bromide with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

C5H11MgBr+SiCl4C5H11SiCl3+MgBrCl\text{C}_5\text{H}_{11}\text{MgBr} + \text{SiCl}_4 \rightarrow \text{C}_5\text{H}_{11}\text{SiCl}_3 + \text{MgBrCl} C5​H11​MgBr+SiCl4​→C5​H11​SiCl3​+MgBrCl

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of this compound .

Chemical Reactions Analysis

Types of Reactions: Pentyltrichlorosilane undergoes various types of chemical reactions, including:

    Hydrolysis: Reacts with water to form pentylsilanetriol and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form pentyltrialkoxysilane and hydrochloric acid.

    Aminolysis: Reacts with amines to form pentylsilylamines and hydrochloric acid.

Common Reagents and Conditions:

    Hydrolysis: Water, typically under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.

    Aminolysis: Amines such as methylamine or ethylamine, usually at room temperature.

Major Products Formed:

Scientific Research Applications

Pentyltrichlorosilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of pentyltrichlorosilane involves its ability to react with nucleophiles such as water, alcohols, and amines. The silicon-chlorine bonds are highly reactive and can be easily hydrolyzed or substituted, leading to the formation of various organosilicon derivatives. These reactions are often catalyzed by acids or bases, which facilitate the cleavage of the silicon-chlorine bonds .

Comparison with Similar Compounds

Pentyltrichlorosilane can be compared with other trichlorosilanes such as:

    Methyltrichlorosilane (CH₃SiCl₃): Used in the production of silicone resins and as a precursor for other organosilicon compounds.

    Ethyltrichlorosilane (C₂H₅SiCl₃): Employed in the synthesis of ethylsilicon derivatives.

    Propyltrichlorosilane (C₃H₇SiCl₃): Utilized in the production of propylsilicon compounds.

Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This makes it suitable for specific applications where longer alkyl chains are required .

Properties

IUPAC Name

trichloro(pentyl)silane
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InChI

InChI=1S/C5H11Cl3Si/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3
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InChI Key

KWDQAHIRKOXFAV-UHFFFAOYSA-N
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Canonical SMILES

CCCCC[Si](Cl)(Cl)Cl
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Molecular Formula

C5H11Cl3Si
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DSSTOX Substance ID

DTXSID70861726
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Molecular Weight

205.6 g/mol
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Physical Description

Amyltrichlorosilane appears as a colorless to yellow liquid with a pungent odor. It is combustible and has a flash point of 145 °F. Corrosive to metals and tissue., Colorless to yellow liquid with a sharp pungent odor; [HSDB]
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Boiling Point

320 °F at 760 mmHg (USCG, 1999), 172 °C; 60.5 °C at 15 mm Hg
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Flash Point

145 °F (USCG, 1999), 145 °F (63 °C) OC
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Density

1.137 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.1330 g/cu cm at 20 °C
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Vapor Pressure

3.45 [mmHg]
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Color/Form

COLORLESS TO YELLOW LIQUID

CAS No.

107-72-2
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Synthesis routes and methods

Procedure details

The process described in Example 2 is repeated, except that 1.5 liters of a mixture prepared from isomeric pentenes (10 percent by weight of 2-methylbutene-1, 82 percent by weight of 2-methylbutene-2 and 8 percent by weight of pentenes having an undetermined structure) and 10 ml of the catalytic solution are substituted for the trichlorosilane, allyl chloride and catalytic solution. About 98.6 percent of the trichlorosilane employed is reacted and 14.5 mol percent per hour of pentyltrichlorosilane is obtained. The product's purity is 92.5 percent by weight as determined by gas chromatography.
[Compound]
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mixture
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1.5 L
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pentenes
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Name
pentenes
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Name
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Quantity
10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentyltrichlorosilane
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Pentyltrichlorosilane
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Pentyltrichlorosilane
Customer
Q & A

Q1: What happens when amyltrichlorosilane is subjected to electrochemical fluorination?

A1: Electrochemical fluorination of amyltrichlorosilane, instead of yielding the desired fluoroorganosilicon compound, leads to significant carbon-silicon bond breaking. [] This process generates hydrogen and various fluorinated byproducts, including silicon tetrafluoride, fluorinated carbon compounds, and organofluorosilanes. This breakdown is likely due to the nucleophilic attack of fluoride ions (or fluoride ion complexes) on the carbon-silicon bond. []

Q2: Can amyltrichlorosilane be used to synthesize polysiloxanes?

A2: While not directly demonstrated with amyltrichlorosilane, a related compound, 5,5,4,4,5,5,5-heptafluoro-1-pentyltrichlorosilane, unexpectedly yielded a liquid siloxane upon hydrolysis. [] This suggests that amyltrichlorosilane, with its similar structure, could also potentially be used as a precursor for polysiloxane synthesis through hydrolysis reactions.

Q3: What is the proposed mechanism behind the breakdown of organosilicon compounds during electrochemical fluorination?

A3: The research suggests that the breakdown is driven by the nucleophilic attack of fluoride ions (or complex fluoride ions) on the carbon-silicon bond. [] This attack weakens the bond, leading to its eventual cleavage and the formation of smaller, fluorinated fragments.

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